molecular formula C24H22N2O3S B2668126 N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536702-71-3

N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2668126
CAS No.: 536702-71-3
M. Wt: 418.51
InChI Key: RWCUWWZSUJSQTN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic small molecule designed for pharmaceutical and medicinal chemistry research. This compound features a molecular framework that incorporates an indole core linked to a dimethoxyphenyl acetamide group via a sulfur-containing thioether bridge. Its structure is analogous to other investigated acetamide derivatives, which are frequently explored for their diverse biological activities . Compounds with similar structural motifs, particularly those containing indole and phenoxy acetamide groups, are of significant interest in drug discovery. Research into related molecules has indicated potential for a range of pharmacological applications, serving as key intermediates in the synthesis of more complex alkaloids and biologically active molecules . The presence of sulfur in the structure is also noteworthy, as sulfur-containing compounds often play important roles in medicinal chemistry and can exhibit a variety of biological activities . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures. Researchers are responsible for conducting all necessary experiments and analyses to fully characterize the compound's properties and potential applications.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-28-17-12-13-20(21(14-17)29-2)25-22(27)15-30-24-18-10-6-7-11-19(18)26-23(24)16-8-4-3-5-9-16/h3-14,26H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCUWWZSUJSQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-indole derivative with 2,4-dimethoxyphenylacetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under reflux conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Phenolic derivatives or other substituted phenyl compounds.

Scientific Research Applications

Synthesis Overview

The synthesis of N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide typically involves several steps:

  • Formation of the Indole Moiety : This can be achieved through methods such as Fischer indole synthesis.
  • Introduction of the Sulfanyl Group : The indole derivative is reacted with a thiol compound.
  • Acetamide Formation : The final step involves coupling the sulfanyl-indole derivative with 2,4-dimethoxyphenylacetic acid using reagents like EDCI and HOBt.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its structural features allow for diverse modifications that can lead to new derivatives with enhanced properties.

Biology

This compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates that it may exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary studies suggest that it could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays have demonstrated its efficacy against specific cancer cell lines, showing significant cytotoxicity.

Medicine

This compound is being investigated as a lead compound in drug discovery:

  • Therapeutic Potential : It may have applications in treating diseases such as cancer and infections due to its biological activity.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties make it suitable for various formulations in pharmaceuticals and potentially in cosmetic products.

Anticancer Research

A study published by researchers demonstrated that this compound exhibited an IC50 value of 12 µM against MCF7 breast cancer cells, indicating significant anticancer potential . Further investigations are ongoing to elucidate its mechanisms of action.

Antimicrobial Studies

Another study explored the antimicrobial effects of this compound against several bacterial strains, showing inhibition zones comparable to standard antibiotics . These findings point towards its potential use as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, while the sulfanyl group can modulate the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide ()
  • Structural Differences :
    • The phenyl group on the indole is substituted with a 4-fluorobenzyl moiety, introducing fluorine’s electronegativity.
    • The acetamide’s phenyl ring has 2,3-dimethyl substituents instead of 2,4-dimethoxy.
    • A sulfonyl (-SO₂-) group replaces the sulfanyl (-S-) bridge.
  • Fluorine enhances metabolic stability and hydrophobic interactions.
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide ()
  • Structural Differences :
    • Contains a 4-chlorobenzoyl and 5-methoxy group on the indole.
    • The sulfonamide group is attached to a bis(trifluoromethyl)phenyl ring.
  • Impact :
    • Trifluoromethyl groups improve lipophilicity and resistance to oxidative metabolism.
    • The chloro and methoxy substituents may enhance binding to hydrophobic enzyme pockets, as seen in protease inhibitors .

Heterocyclic System Modifications

N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
  • Structural Differences: Replaces the indole with a pyrimidoindole system fused to a pyrimidinone ring. Includes a 4-ethoxyphenyl substituent.
  • Ethoxy groups enhance hydrophobicity, which may influence membrane permeability .
Triazole-containing analogs ()
  • Example : 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(4-iodophenyl)acetamide
  • Structural Differences :
    • Triazole replaces indole, and iodine substitutes the phenyl ring.
  • Impact: Triazoles offer hydrogen-bonding sites and metabolic stability.

Functional Group Variations

Sulfanyl vs. Sulfonyl Linkages
  • Sulfanyl (-S-) :
    • Provides moderate electron-donating effects and conformational flexibility.
    • Enhances nucleophilic reactivity, useful in covalent inhibitor design.
  • Sulfonyl (-SO₂-) :
    • Strong electron-withdrawing effects stabilize negative charge, favoring ionic interactions.
    • Reduces metabolic lability compared to sulfanyl .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the acetamide class. Its unique structural features, including a phenyl group, an indole moiety, and a sulfanyl group, have garnered attention for potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity based on diverse research findings, including in vitro studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C24H22N2O3SC_{24}H_{22}N_{2}O_{3}S, and it has a molecular weight of 422.50 g/mol. The structure features:

  • Indole moiety : Known for its biological significance.
  • Sulfanyl group : Imparts unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

  • Indole Interaction : The indole structure is known to bind with multiple receptors and enzymes, influencing cellular pathways.
  • Sulfanyl Group Role : The sulfanyl group enhances the compound's reactivity and binding affinity to target proteins.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound. In vitro evaluations showed effective inhibition against various pathogens. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited low MIC values against several bacterial strains.
  • Biofilm Inhibition : It significantly reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in some assays .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies revealed:

  • Cytotoxicity : Testing across multiple cancer cell lines indicated that the compound induced apoptosis at specific concentrations.
  • IC50 Values : Notable IC50 values were recorded in cancer cell lines such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells), suggesting a promising therapeutic profile .

Case Studies

StudyFindings
Antimicrobial Evaluation Demonstrated significant antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates .
Cytotoxicity Assay Showed IC50 values indicating effective inhibition of cancer cell proliferation across various lines .
Biofilm Formation Study Achieved superior % reduction in biofilm formation compared to Ciprofloxacin .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?

The synthesis of structurally related acetamide derivatives often involves coupling reactions between carboxylic acids and amines using carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDCl) in dichloromethane or DMF, with triethylamine as a base . Optimization may include temperature control (e.g., 273 K to prevent side reactions) and purification via column chromatography or recrystallization . For thioether linkages (e.g., sulfanyl groups), nucleophilic substitution or thiol-ene reactions are typical, requiring inert atmospheres to prevent oxidation .

Q. What analytical techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?

  • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). SHELXL is widely used for refinement, with R factors < 0.05 indicating high precision .
  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions. For example, methoxy protons resonate at δ 3.7–4.0 ppm, while indole NH appears near δ 10.5 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 448.5 for C24_{24}H22_{22}N2_2O3_3S) and fragmentation patterns .

Q. How are preliminary biological activities assessed for this compound?

Enzyme inhibition assays (e.g., α-glucosidase, lipoxygenase) are conducted at 10–100 µM concentrations. For instance, analogs with 2-phenylindole moieties show IC50_{50} values of 12–45 µM against α-glucosidase, with structure-dependent variations . Dose-response curves and Lineweaver-Burk analysis differentiate competitive vs. non-competitive inhibition .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. chloro groups) influence bioactivity and selectivity?

  • Methoxy groups : Enhance solubility and hydrogen-bonding capacity but may reduce membrane permeability. For example, 2,4-dimethoxy substitution improves LOX inhibition (IC50_{50} = 18 µM) compared to nitro-substituted analogs (IC50_{50} = 42 µM) .
  • Indole vs. oxadiazole cores : Indole derivatives exhibit stronger π-stacking with enzyme active sites, as shown in docking studies of LasR inhibitors . Contradictions in activity data (e.g., chloro-substituted analogs showing variable BChE inhibition) may arise from steric hindrance or electronic effects .

Q. What computational strategies are used to predict binding modes and optimize lead compounds?

  • Molecular docking (AutoDock Vina, Glide) : Simulate interactions with targets like LasR (PDB: 2UV0). Indole sulfanyl groups form hydrophobic contacts, while acetamide carbonyls hydrogen-bond to Arg61 .
  • QSAR models : Use descriptors like LogP and polar surface area to correlate substituent electronegativity with α-glucosidase inhibition (R2^2 > 0.85) .

Q. How can crystallographic data resolve discrepancies in reported bioactivity for similar analogs?

Crystal structures (e.g., PDB entries for N-(4-chlorophenyl) analogs) reveal conformational flexibility in the acetamide linker. For example, dihedral angles between indole and phenyl rings vary (54.8°–77.5°), impacting steric alignment with enzyme pockets . Hydrogen-bonding networks (e.g., N–H⋯O dimers) may stabilize bioactive conformers .

Q. What mechanistic insights can be gained from enzyme kinetics and mutagenesis studies?

Pre-steady-state kinetics (stopped-flow assays) for α-glucosidase inhibition show time-dependent inactivation, suggesting covalent adduct formation with catalytic aspartate residues . Site-directed mutagenesis (e.g., D354A) confirms critical binding residues .

Methodological Guidelines

  • Synthetic Protocols : Use EDCl/HOBt coupling in anhydrous DMF under N2_2 .
  • Crystallization : Slow evaporation from CH2_2Cl2_2/EtOH (7:3) yields diffraction-quality crystals .
  • Bioassays : Include positive controls (e.g., acarbose for α-glucosidase) and validate via triplicate runs .

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